5-(Aminomethyl)picolinic acid dihydrochloride

Description

Chemical Identity and Nomenclature

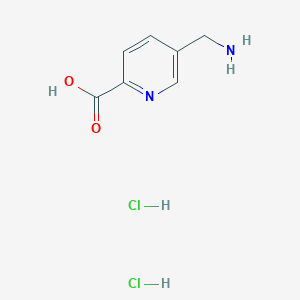

5-(Aminomethyl)picolinic acid dihydrochloride is a heterocyclic organic compound with the molecular formula C₇H₁₀Cl₂N₂O₂ and a molecular weight of 225.07 g/mol . Its systematic IUPAC name is 5-(aminomethyl)pyridine-2-carboxylic acid dihydrochloride , reflecting the presence of a pyridine ring substituted with a carboxylic acid group at position 2 and an aminomethyl group at position 5, along with two hydrochloride counterions. The compound is identified by the CAS registry number 2375260-64-1 and the MDL number MFCD31699799 . Common synonyms include 5-(Aminomethyl)-2-pyridinecarboxylic acid dihydrochloride and 5-(Aminomethyl)picolinic acid hydrochloride.

The structural representation of the compound is encoded in the SMILES notation O=C(O)C₁=NC=C(CN)C=C₁.[H]Cl.[H]Cl , which delineates the pyridine backbone, functional groups, and protonation states. The dihydrochloride salt form enhances the compound’s solubility in polar solvents, a critical feature for its application in synthetic chemistry and biochemical studies.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS No. | 2375260-64-1 |

| Molecular Formula | C₇H₁₀Cl₂N₂O₂ |

| Molecular Weight | 225.07 g/mol |

| IUPAC Name | 5-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride |

| SMILES | O=C(O)C₁=NC=C(CN)C=C₁.[H]Cl.[H]Cl |

Structural Characteristics and Isomerism

The molecular architecture of this compound comprises a pyridine ring substituted at positions 2 and 5. The carboxylic acid group at position 2 contributes to the compound’s acidity, while the aminomethyl group at position 5 introduces a basic nitrogen center, which is protonated in the dihydrochloride form. X-ray crystallographic studies of analogous picolinic acid derivatives reveal planar pyridine rings with substituents adopting positions orthogonal to the ring plane to minimize steric hindrance.

Isomerism in this compound arises primarily from regioisomerism , where the substituents’ positions on the pyridine ring vary. For instance, 6-(aminomethyl)picolinic acid hydrochloride (CAS 1610028-43-7) represents a structural isomer with the aminomethyl group at position 6 instead of position 5. Such positional differences significantly influence physicochemical properties and biological activity. For example, 6-substituted isomers often exhibit distinct hydrogen-bonding patterns and steric interactions in molecular recognition processes.

Table 2: Comparison of 5- and 6-(Aminomethyl)picolinic Acid Derivatives

Historical Development in Heterocyclic Chemistry

The synthesis and application of picolinic acid derivatives have evolved significantly since the mid-20th century, driven by their utility in agrochemicals and pharmaceuticals. Early work focused on picloram (4-amino-3,5,6-trichloropicolinic acid), a herbicidal compound commercialized in the 1960s. Modifications to the picolinic acid scaffold, such as halogenation and alkylation, revealed structure-activity relationships critical for optimizing herbicidal potency.

The introduction of aminomethyl groups to the picolinic acid framework emerged as a strategy to enhance bioactivity and selectivity. For example, halauxifen-methyl , a 6-aryl-2-picolinate herbicide, demonstrated that substituents at position 6 could improve binding to auxin receptors in plants. While this compound itself has not been directly commercialized, its structural analogs have informed the design of herbicides targeting the auxin-signaling F-box protein 5 (AFB5) .

Synthetic routes to aminomethylpicolinic acids often involve nucleophilic substitution or reductive amination . A notable example is the selective thiolation of 3,5-dichloropicolinic acid derivatives using sodium ethanethiolate, which highlights the precision required to achieve regioselectivity in heterocyclic systems. Advances in catalytic amination, as seen in the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine, further underscore the role of aminomethyl groups in constructing bioactive molecules.

The dihydrochloride salt form of 5-(aminomethyl)picolinic acid likely originated from efforts to improve the compound’s stability and solubility for laboratory use. Its development mirrors broader trends in heterocyclic chemistry, where salt formation is employed to modulate physicochemical properties without altering the core pharmacophore.

Properties

IUPAC Name |

5-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-3-5-1-2-6(7(10)11)9-4-5;;/h1-2,4H,3,8H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTZXGVNGAMAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375260-64-1 | |

| Record name | 5-(aminomethyl)pyridine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)picolinic acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with picolinic acid.

Aminomethylation: The picolinic acid undergoes aminomethylation, where an aminomethyl group is introduced to the pyridine ring.

Purification: The resulting product is purified through recrystallization or chromatography.

Formation of Dihydrochloride Salt: The final step involves converting the aminomethylated picolinic acid to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of picolinic acid are aminomethylated using automated reactors.

Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.

Salt Formation: The aminomethylated product is converted to its dihydrochloride salt form in large reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)picolinic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Produces oxides or hydroxylated derivatives.

Reduction: Results in amines or other reduced forms.

Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-(Aminomethyl)picolinic acid dihydrochloride has the molecular formula CHClNO and a molecular weight of 225.07 g/mol. Its primary mechanism involves interacting with zinc finger proteins, disrupting their function by altering their structure and inhibiting zinc binding. This action is critical in various biochemical pathways, particularly in zinc transport and cellular signaling processes.

Chemistry

- Ligand in Coordination Chemistry : This compound serves as a ligand in metal complexation studies, facilitating the understanding of metal ion interactions in biological systems.

- Synthesis of Advanced Materials : It is utilized as a precursor in synthesizing novel materials with specific properties for various applications.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for therapeutic development.

- Zinc Transport : The compound plays a crucial role in zinc transport mechanisms, which are vital for numerous physiological functions.

Medicine

- Antiviral and Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antiviral and antimicrobial activities, making it a potential therapeutic agent against infections .

- Cancer Treatment : Case studies demonstrate its anticancer effects, particularly in breast cancer models, where it induced apoptosis in cancer cells while sparing normal cells .

Industry

- Pharmaceutical Development : The compound is explored for its potential in developing new pharmaceuticals targeting various diseases due to its unique properties and mechanisms of action.

Case Studies

-

Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant induction of apoptosis was observed in cancer cells with minimal effects on normal cells, suggesting a selective action that could be harnessed for therapeutic purposes.

-

Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : The compound showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as an alternative treatment option where conventional antibiotics fail.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Ligand for metal complexation | Facilitates understanding of metal interactions |

| Biology | Enzyme inhibition | Potential therapeutic implications |

| Medicine | Antiviral properties | Effective against certain viral infections |

| Industry | Material synthesis | Used as a precursor for advanced materials |

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)picolinic acid dihydrochloride involves its interaction with molecular targets such as enzymes and metal ions. The compound can:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

Metal Complexation: Form stable complexes with metal ions, affecting their bioavailability and activity.

Pathways Involved: The compound can modulate biochemical pathways related to metal ion transport and enzyme regulation.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Compounds like 524-36-7 (4-aminomethyl) exhibit lower similarity (0.66) due to substituent position differences compared to the target compound’s 5-aminomethyl group .

- Functional Group Variations: Replacement of the aminomethyl group with methyl (177359-60-3) or hydroxymethyl (39977-41-8) reduces similarity scores to 0.86 and 0.83, respectively .

- Counterion Effects: The dihydrochloride form enhances solubility compared to mono-HCl or free acid analogs.

Physicochemical Properties

Solubility and Polarity

- This compound: High water solubility due to ionic hydrochloride groups and polar aminomethyl substituent.

- 5-Methylpicolinic acid hydrochloride (177359-60-3): Moderate solubility; methyl group reduces polarity compared to aminomethyl .

- 5-(Hydroxymethyl)picolinic acid (39977-41-8): Higher solubility than methyl analogs but lower than dihydrochloride forms due to lack of counterions .

Acidity/Basicity

- The aminomethyl group in the target compound introduces a basic site (pKa ~8–10), whereas hydroxymethyl analogs (e.g., 39977-41-8) exhibit neutral hydroxyl groups .

Biological Activity

5-(Aminomethyl)picolinic acid dihydrochloride is a chemical compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C₇H₁₀Cl₂N₂O₂

- Molecular Weight : 225.07 g/mol

- CAS Number : 2375260-64-1

This compound primarily targets zinc finger proteins (ZFPs) , which are crucial for various cellular functions, including DNA binding and transcriptional regulation. The compound interacts with ZFPs by altering their structure and disrupting zinc binding, thereby inhibiting their biological functions.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Zinc Transport : It plays a significant role in the transport and homeostasis of zinc within cells.

- Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes, contributing to its potential antiviral and antimicrobial properties.

Antiviral Properties

Research indicates that compounds related to picolinic acid exhibit antiviral effects both in vitro and in vivo. These effects are often enhanced when combined with other cytokines, such as interferon-gamma, which modulates immune responses.

Antimicrobial Effects

This compound has been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although detailed mechanisms remain to be fully elucidated.

Case Studies and Experimental Results

- In Vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit the activity of specific enzymes associated with viral replication. For instance, studies have shown a significant reduction in viral load when cells were treated with varying concentrations of the compound.

- Animal Models : Limited animal studies suggest that administration of this compound may lead to enhanced immune responses against viral infections, although comprehensive dosage-response data are still lacking.

| Study Type | Findings | Notes |

|---|---|---|

| In Vitro | Enzyme inhibition observed | Significant reduction in viral replication |

| Animal Models | Enhanced immune response noted | Further studies needed for dosage effects |

Dosage Effects

The effects of different dosages of this compound in animal models are not well-documented. However, existing literature suggests that higher concentrations may lead to more pronounced biological activities, particularly regarding enzyme inhibition and immune modulation.

Metabolic Pathways

The metabolic pathways involving this compound are not fully characterized. However, it is known that picolinic acid, a related compound, is a catabolite of tryptophan through the kynurenine pathway. This connection may suggest potential metabolic interactions worth exploring further.

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds but exhibits unique properties due to the presence of the aminomethyl group:

| Compound Name | Key Features |

|---|---|

| Picolinic Acid | Parent compound without aminomethyl group |

| 2-Aminomethylpyridine | Similar structure but different position of aminomethyl group |

| Nicotinic Acid | Different functional groups affecting biological activity |

Q & A

Q. What steps ensure methodological rigor in reproducibility studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.